[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate
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Overview
Description
[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an iodine atom at the 3-position of the benzofuran ring and an acetate group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate typically involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. For instance, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired product . Another method involves the iodine-induced cyclization of benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are commonly used . These methods are efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzofuran derivatives can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using various reducing agents, depending on the specific functional groups present.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hypervalent iodine reagents.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Scientific Research Applications
Chemistry: Benzofuran derivatives, including [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate, are widely used in organic synthesis as building blocks for more complex molecules .
Biology and Medicine: These compounds have shown significant biological activities, including anticancer, antibacterial, and antiviral properties . For instance, certain benzofuran derivatives have demonstrated potent anticancer activities against various cancer cell lines .
Industry: In the industrial sector, benzofuran derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
- 2-(3-Iodo-1-benzofuran-2-yl)phenyl acetate
- 5-Iodo-2-phenyl-3-phenyl-sulfinyl-1-benzofuran
- 2-(4-Benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran-3-carbaldehyde
Uniqueness: The presence of the iodine atom at the 3-position of the benzofuran ring and the acetate group attached to the phenyl ring makes [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate unique. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
CAS No. |
870456-37-4 |
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Molecular Formula |
C16H11IO3 |
Molecular Weight |
378.16 g/mol |
IUPAC Name |
[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H11IO3/c1-10(18)19-14-9-5-3-7-12(14)16-15(17)11-6-2-4-8-13(11)20-16/h2-9H,1H3 |
InChI Key |
BALUMCIZZWEAOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=C(C3=CC=CC=C3O2)I |
Origin of Product |
United States |
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